molecular formula C5H8O2 B13760439 3-(Hydroxymethyl)-3-butene-2-one

3-(Hydroxymethyl)-3-butene-2-one

Cat. No.: B13760439
M. Wt: 100.12 g/mol
InChI Key: KRBFQUPTNQVDDS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-butene-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both a hydroxyl group and a carbonyl group. This compound is of significant interest in organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)-3-butene-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by dehydration. Another method includes the reaction of acrolein with formaldehyde under basic conditions. These reactions typically require controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Catalysts such as alkali metals or metal oxides may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-butene-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-butene-2-one.

    Reduction: The carbonyl group can be reduced to form 3-(hydroxymethyl)-3-butene-2-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 3-butene-2-one

    Reduction: 3-(hydroxymethyl)-3-butene-2-ol

    Substitution: Various halogenated or aminated derivatives

Scientific Research Applications

3-(Hydroxymethyl)-3-butene-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-butene-2-one involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Butene-2-one: Lacks the hydroxyl group, making it less versatile in certain reactions.

    3-(Hydroxymethyl)-3-butene-2-ol: Contains an additional hydroxyl group, which can affect its reactivity and applications.

    5-(Hydroxymethyl)furfural: A related compound with a furan ring, used in similar applications but with different reactivity due to its ring structure.

Uniqueness

3-(Hydroxymethyl)-3-butene-2-one is unique due to its combination of hydroxyl and carbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-(hydroxymethyl)but-3-en-2-one

InChI

InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h6H,1,3H2,2H3

InChI Key

KRBFQUPTNQVDDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CO

Origin of Product

United States

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